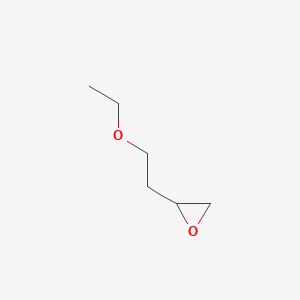

2-(2-Ethoxyethyl)oxirane

描述

2-(2-Ethoxyethyl)oxirane is an organic compound with the molecular formula C₆H₁₂O₂. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyethyl)oxirane can be synthesized through several methods. One common method involves the reaction of ethylene oxide with 2-ethoxyethanol in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .

化学反应分析

Types of Reactions

2-(2-Ethoxyethyl)oxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols.

Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like water, alcohols, and amines are employed under acidic or basic conditions

Major Products

Diols: Formed through oxidation reactions.

Alcohols: Resulting from reduction reactions.

Various substituted products: Produced through nucleophilic substitution reactions

科学研究应用

Chemistry

- Reagent in Organic Synthesis : 2-(2-Ethoxyethyl)oxirane is utilized as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in nucleophilic ring-opening reactions, making it valuable for synthesizing more complex molecules.

- Polymer Chemistry : This compound serves as a monomer for the production of specialty polymers. The polymerization of this compound can lead to materials with tailored properties suitable for applications in coatings and adhesives.

Biology

- Enzyme-Catalyzed Reactions : In biological studies, this compound is employed to investigate enzyme mechanisms and metabolic pathways. Its ability to undergo ring-opening under enzymatic conditions provides insights into enzyme specificity and activity.

- Biocompatibility Studies : The compound's potential biocompatibility makes it a candidate for biomedical applications, particularly in drug delivery systems where controlled release is essential .

Medicine

- Drug Development : Research is ongoing into the use of this compound as a scaffold for drug development. Its reactive nature allows for modifications that can enhance pharmacokinetic properties or target specific biological pathways .

- Therapeutic Agents : Studies have explored its use in formulating therapeutic agents that can selectively target diseased tissues, leveraging its chemical properties to improve efficacy and reduce side effects .

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the manufacturing of specialty chemicals, including solvents and intermediates used in various industrial processes. Its versatility contributes to its application in producing coatings and adhesives that require specific performance characteristics .

- Environmental Applications : Research into the environmental impact of this compound has led to its consideration in pollution control measures and remediation technologies due to its reactivity and potential for degradation .

Case Study 1: Polymerization Techniques

A study published in the Journal of Chemical Engineering explored the cationic ring-opening polymerization (CROP) of this compound. Researchers demonstrated that varying reaction conditions could significantly alter the polymer's properties, leading to materials with enhanced mechanical strength and thermal stability. This work highlights the compound's potential in developing advanced polymeric materials for industrial applications .

Case Study 2: Biomedical Applications

In a recent investigation published in Biomaterials Science, researchers examined the use of this compound derivatives in creating stimuli-responsive drug delivery systems. The study reported that these derivatives could release therapeutic agents in response to specific biological triggers, demonstrating their utility in targeted therapy approaches .

作用机制

The mechanism of action of 2-(2-Ethoxyethyl)oxirane involves the opening of the oxirane ring, which is highly strained and reactive. This ring-opening can occur through nucleophilic attack, leading to the formation of various products. The compound can interact with biological molecules such as proteins and DNA, potentially leading to mutagenic or toxic effects .

相似化合物的比较

Similar Compounds

Ethylene oxide: A simpler oxirane with a two-carbon chain.

Propylene oxide: An oxirane with a three-carbon chain.

Butylene oxide: An oxirane with a four-carbon chain.

Uniqueness

2-(2-Ethoxyethyl)oxirane is unique due to its ethoxyethyl side chain, which imparts different chemical properties and reactivity compared to other oxiranes. This makes it suitable for specific applications in organic synthesis and industrial processes .

生物活性

2-(2-Ethoxyethyl)oxirane, also known as ethylene oxide derivative, is an organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure allows it to interact with biological systems, making it a subject of interest for research focused on its biological activity.

Chemical Structure

The molecular formula of this compound is . The compound features an epoxide group, which contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its epoxide functionality. Epoxides are known to react with nucleophiles, including proteins and nucleic acids, which can lead to various biological effects. The mechanism of action may involve:

- Covalent Binding : The epoxide group can form covalent bonds with amino acids in proteins, potentially altering their function.

- Inhibition of Enzymatic Activity : By modifying key residues in enzymes, this compound may inhibit their activity, impacting metabolic pathways.

Toxicological Studies

Research has indicated that this compound exhibits varying degrees of toxicity depending on the exposure route and concentration. Key findings from toxicological studies include:

- Acute Toxicity : Studies have shown that acute exposure can lead to symptoms such as respiratory distress and neurological effects in animal models.

- Chronic Exposure Effects : Long-term exposure studies indicate potential reproductive and developmental toxicity, necessitating further investigation into its safety profile.

Case Studies

Several case studies have explored the biological effects of this compound:

- In Vitro Studies : Research involving cell lines has demonstrated that exposure to the compound can induce cytotoxicity and apoptosis at certain concentrations. For instance, a study reported a significant reduction in cell viability in human fibroblast cells exposed to concentrations above 50 µM.

- Animal Models : In vivo studies on rodents have revealed that high doses of this compound can cause liver and kidney damage. A notable study found that rats exposed to the compound showed elevated liver enzymes and histopathological changes in liver tissue.

- Occupational Exposure Reports : Epidemiological studies on workers exposed to similar compounds have reported increased incidences of respiratory issues and skin irritation, suggesting a need for monitoring occupational exposure levels.

Summary of Biological Activity

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within the body. Metabolism primarily occurs through hydrolysis, leading to less reactive metabolites. Understanding these pathways is crucial for assessing both therapeutic potential and safety.

常见问题

Basic Research Questions

Q. What are the standard safety protocols for handling 2-(2-Ethoxyethyl)oxirane in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid dust generation. Clean with water and ethanol .

- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air and administer oxygen if needed .

- Storage : Store in airtight containers away from oxidizing agents and heat sources .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Epoxidation : React 2-(2-ethoxyethyl)alkene with peracids (e.g., mCPBA) in dichloromethane at 0–25°C .

- Nucleophilic Substitution : Use glycidyl derivatives (e.g., epichlorohydrin) with sodium ethoxide in ethanol under reflux to introduce the ethoxyethyl group .

- Purification : Distill under reduced pressure (e.g., 40–60°C at 10 mmHg) or use column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can the hydrolysis of this compound be optimized to produce diols?

- Methodological Answer :

- Acidic Conditions : Use dilute H₂SO₄ (0.1–1 M) at 50–80°C for 2–6 hours. Monitor via TLC (Rf shift from 0.5 to 0.2 in hexane/EtOAc) .

- Basic Conditions : NaOH (1 M) in water/THF (1:1) at 25°C for 12 hours. Neutralize with HCl and extract with DCM .

- Catalytic Methods : Employ Lewis acids (e.g., ZnCl₂) in methanol for regioselective ring-opening .

Advanced Research Questions

Q. How does the ethoxyethyl substituent influence the regioselectivity of nucleophilic ring-opening reactions?

- Methodological Answer :

- Steric Effects : The ethoxyethyl group directs nucleophiles (e.g., amines, thiols) to attack the less hindered epoxide carbon. Confirmed via NMR analysis of product ratios .

- Electronic Effects : Electron-donating ethoxy group stabilizes transition states, favoring SN2 mechanisms. Compare with fluorinated analogs (e.g., difluoromethyl oxiranes) where electron withdrawal alters reactivity .

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) show charge distribution differences at epoxide carbons .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation of allyl ethers (e.g., 80–90% ee) .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) in transesterification to separate enantiomers .

- Chiral Auxiliaries : Synthesize from (R)- or (S)-glycidol derivatives via Mitsunobu reactions .

Q. How can computational modeling predict the reactivity of this compound in polymer applications?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate copolymerization with ethylene oxide to assess chain flexibility and Tg values .

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with polymerization rates .

- Docking Studies : Predict interactions with enzymatic catalysts (e.g., Ru-porphyrins) for CO₂/epoxide coupling .

属性

IUPAC Name |

2-(2-ethoxyethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-7-4-3-6-5-8-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHDNKAJUJZWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。